molecular formula C14H16INO3 B1394582 tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate CAS No. 1309365-09-0

tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate

Cat. No. B1394582
CAS RN: 1309365-09-0
M. Wt: 373.19 g/mol
InChI Key: JLMMLBUGWIRNGF-UHFFFAOYSA-N
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Description

“tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate” is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . For instance, the bidirectional synthesis of (+)-terreusinone was commenced from the double Sonogashira reaction of the newly synthesized electron-rich 2,5-dibromo-3-methoxy-1,4-dianiline and an excess of propargylic alcohol with Pd(OAc)2, 1,1′-bis(di-tert-butylphosphino)ferrocene and K2CO3 in N-methyl-2 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate” is represented by the formula C14H16INO3 .


Chemical Reactions Analysis

Indole derivatives, including “tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate”, show various biologically vital properties . They are important types of molecules and natural products that play a main role in cell biology .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Heteropolycycles and gamma-Carbolines Research indicates that tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate and related compounds have been utilized in the synthesis of heteropolycycles and gamma-carbolines. Specifically, compounds incorporating alkyne-containing tethers on the indole nitrogen have been converted to tert-butylimines and then subjected to palladium-catalyzed intramolecular iminoannulation. This process yields gamma-carboline derivatives and various heteropolycycles in moderate to good yields, demonstrating the compound's utility in complex organic synthesis (Zhang & Larock, 2003).

Oxidation-Hydroxylation and Oxidation-Methoxylation Processes The compound has also been a key player in the oxidation-hydroxylation and oxidation-methoxylation of N-Boc indoles, leading to the synthesis of tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates and their derivatives. The process, which employs PdCl2 as a catalyst, is notable for its moderate to high yields, signifying the compound's importance in the synthesis of 3-oxoindolines (Zhou et al., 2017).

Synthesis of Spirocyclic Indoline Lactone In another study, the cyclization of related compounds led to the formation of spirocyclic indoline lactone, highlighting the compound's versatility in generating complex structures with potential applications in medicinal chemistry and materials science (Hodges et al., 2004).

Catalysis

Selective Aerobic Oxidation of Alcohols The compound has been involved in the selective aerobic oxidation of allylic and benzylic alcohols. In this catalytic process, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acts as a catalyst for the chemoselective oxidation, converting primary and secondary allylic and benzylic alcohols into corresponding α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols (Shen et al., 2012).

Future Directions

The future directions in the research of indole derivatives like “tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate” could involve the investigation of novel methods of synthesis due to the importance of this significant ring system . Additionally, their application as biologically active compounds for the treatment of various health disorders could be a potential area of exploration .

properties

IUPAC Name

tert-butyl 3-iodo-4-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO3/c1-14(2,3)19-13(17)16-8-9(15)12-10(16)6-5-7-11(12)18-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMMLBUGWIRNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693662
Record name tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate

CAS RN

1309365-09-0
Record name tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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